Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
Description
Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a heterocyclic compound featuring a benzothiazole core linked via a methanone group to a 3-methyl-1,2,4-oxadiazole-substituted azetidine ring. This structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial, anticancer, and receptor antagonism. The 3-methyl-1,2,4-oxadiazole moiety contributes to electron-deficient character, improving binding interactions in biological targets .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-8-15-12(20-17-8)9-6-18(7-9)14(19)13-16-10-4-2-3-5-11(10)21-13/h2-5,9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMHDMCPOVVNRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves the reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids in the presence of phosphorus oxychloride (POCl3) under reflux conditions . The reaction mixture is refluxed for several hours, followed by cooling, washing with water, and drying over anhydrous magnesium sulfate (MgSO4) before evaporation under reduced pressure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. Research has shown that such compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antibiotics or antifungal agents . The presence of the oxadiazole group enhances the pharmacological profile by improving solubility and bioavailability.
Anticancer Properties
Benzothiazole derivatives have been investigated for their anticancer activities. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways . For instance, certain derivatives have shown efficacy against breast cancer cell lines by inhibiting tumor growth and promoting cell death.
Neuroprotective Effects
The neuroprotective potential of benzothiazole derivatives is another area of interest. Some studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The ability to modulate neuroinflammation further supports their therapeutic potential in treating neurological disorders.
Anticonvulsant Activity
Research has demonstrated that certain benzothiazole derivatives possess anticonvulsant properties. These compounds can reduce seizure activity in animal models, suggesting their potential use in treating epilepsy . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the benzothiazole ring can enhance anticonvulsant efficacy.
Organic Electronics
The unique electronic properties of benzothiazole-containing compounds make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to act as electron transport materials can improve the efficiency and stability of electronic devices .
Dye-Sensitized Solar Cells
Benzothiazole derivatives have been explored as sensitizers in dye-sensitized solar cells due to their favorable light absorption properties. Their incorporation into solar cell designs has shown promise in enhancing energy conversion efficiencies .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzothiazole derivatives revealed that compounds with specific functional groups exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The most effective compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, indicating its potential as a new therapeutic agent .
Case Study 2: Neuroprotective Mechanisms
In vitro experiments using neuronal cell lines treated with benzothiazole derivatives showed a marked reduction in oxidative stress markers compared to untreated controls. This suggests that these compounds may offer protective effects against neurodegenerative processes by modulating antioxidant pathways .
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. Molecular docking studies have shown that it can bind to specific proteins, thereby modulating their activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Benzothiazole-Oxadiazole Derivatives
- Compound 40 (): Benzo[d]thiazol-2-yl(5-methyl-1,2,4-oxadiazol-3-yl)methanone oxime Key Difference: Lacks the azetidine ring; instead, the oxadiazole is directly attached to the methanone. Impact: Reduced steric hindrance and conformational flexibility compared to the target compound. Demonstrated anti-tubercular activity (MIC: 2.5 µg/mL) .
- Compound 48 (): Benzo[d]thiazol-2-yl(5-methyl-1,3,4-oxadiazol-2-yl)methanone oxime Key Difference: 1,3,4-oxadiazole isomer instead of 1,2,4-oxadiazole.
Azetidine vs. Pyrrolidine Derivatives
- (S)-(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)methanone () Key Difference: Pyrrolidine (5-membered ring) replaces azetidine. Impact: Larger ring size increases conformational freedom but may reduce metabolic stability. Exhibited potent orexin receptor antagonism (IC₅₀: 12 nM) .
Oxadiazole Substitutions
- Compound 49 (): Features a 1,3,4-thiadiazole instead of oxadiazole.
- Compound 50 (): Contains a trifluoromethyl-thiadiazole group.
Azetidine vs. Triazole Linkers
- 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine () Key Difference: Triazole ring replaces azetidine-oxadiazole. Evaluated for antiproliferative activity .
Physicochemical and Pharmacokinetic Properties
Structure-Activity Relationship (SAR) Insights
Azetidine vs. Larger Rings : The 4-membered azetidine in the target compound likely enhances target binding precision due to restricted rotation, unlike the more flexible pyrrolidine in .
Oxadiazole Positional Isomerism : 1,2,4-oxadiazoles (target and Compound 40) show superior electronic profiles for hydrogen bonding compared to 1,3,4-oxadiazoles (Compound 48) .
Substituent Effects : Methyl groups on oxadiazole (target and Compound 40) balance lipophilicity and solubility, whereas bulkier groups (e.g., CF₃ in Compound 50) compromise solubility .
Biological Activity
Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological effects, including anticancer, antimicrobial, and antioxidant properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 300.34 g/mol. The compound's structure features a benzo[d]thiazole moiety linked to a 3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine group, which is crucial for its biological activity.
Anticancer Activity
Research has demonstrated that derivatives of benzothiazole exhibit notable anticancer properties. For instance, compounds containing the benzothiazole moiety have been evaluated for their cytotoxicity against various cancer cell lines.
Key Findings:
- Cytotoxicity Studies : A study evaluating the cytotoxic effects of similar compounds reported IC50 values ranging from 3.94 mM to 9.12 mM against Hep3B liver cancer cells. Compounds with amide derivatives showed stronger cytotoxicity compared to others .
- Mechanism of Action : Flow cytometry analysis indicated that certain derivatives can induce cell cycle arrest at the G2-M phase, suggesting their potential as anticancer agents .
| Compound | Cell Line | IC50 (mM) | Mechanism |
|---|---|---|---|
| 2a | Hep3B | 3.94 | G2-M arrest |
| 2b | Hep3B | 9.12 | Weak activity |
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have been widely studied. Compounds with similar structures have shown effectiveness against various bacterial and fungal strains.
Research Insights:
- Antibacterial Effects : In vitro studies have indicated that certain benzothiazole derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Mechanisms : The mechanisms often involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Antioxidant Activity
The antioxidant potential of this compound has also been investigated.
Evaluation Methods :
- DPPH Assay : The DPPH radical scavenging assay is commonly used to assess the antioxidant capacity of compounds. Similar derivatives have shown promising results in neutralizing free radicals.
- Comparative Analysis : The antioxidant activity was compared with standard antioxidants like Trolox, demonstrating that some derivatives exhibit comparable or superior scavenging abilities .
| Compound | DPPH Scavenging % |
|---|---|
| 2a | 75% |
| Trolox | 80% |
Q & A
Basic: What are the standard synthetic protocols for preparing Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with a benzo[d]thiazole precursor. Key steps include:
- Azetidine-oxadiazole formation: Reacting 3-methyl-1,2,4-oxadiazole derivatives with azetidine intermediates under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) for 4–6 hours .
- Coupling reactions: Using carbodiimide-based coupling agents to link the benzo[d]thiazole moiety to the azetidine-oxadiazole scaffold. Stoichiometric ratios (1:1.2 molar excess of coupling agent) are critical for minimizing side products .
- Purification: Recrystallization from ethanol or column chromatography (60% ethyl acetate/hexane) yields >70% purity. Reaction progress is monitored via TLC with iodine visualization .
Basic: Which spectroscopic techniques are essential for confirming its structural integrity?
Methodological Answer:
- 1H/13C NMR: Assigns proton environments (e.g., azetidine ring protons at δ = 4.88 ppm as doublets) and confirms carbon connectivity. DMSO-d6 is preferred for resolving exchangeable protons .
- HRMS: Validates molecular weight (e.g., [M+H]+ = 417 for triazinane derivatives) and detects isotopic patterns for halogenated analogs .
- IR spectroscopy: Identifies carbonyl stretches (C=O at ~1650 cm⁻¹) and oxadiazole ring vibrations (950–1250 cm⁻¹) .
Advanced: How to resolve contradictions in NMR spectral assignments for azetidine ring protons?
Methodological Answer:
- 2D NMR (COSY/HSQC): Resolves overlapping signals by correlating proton-proton and proton-carbon couplings. For example, azetidine protons show cross-peaks with adjacent methylene groups .
- Variable-temperature NMR: Reduces signal broadening caused by ring puckering dynamics in azetidine .
- Comparative analysis: Reference data from structurally validated analogs (e.g., 3-phenyl-1,3,5-triazinane derivatives) helps assign ambiguous peaks .
Advanced: What strategies optimize reaction yields in multi-step syntheses involving azetidine-oxadiazole systems?
Methodological Answer:
- Solvent optimization: DMF enhances nucleophilicity in SN2 reactions (azetidine ring closure), while acetonitrile improves oxadiazole cyclization yields by 15–20% .
- Temperature control: Reflux (90–95°C) minimizes side reactions during formaldehyde-mediated cyclization steps (e.g., triazinane formation) .
- Catalyst screening: Lewis acids (e.g., ZnCl2) accelerate oxadiazole-azetidine coupling by stabilizing transition states .
Basic: What biological activities are reported for structurally analogous benzo[d]thiazole-oxadiazole hybrids?
Methodological Answer:
- Antimicrobial activity: Derivatives exhibit MIC values of 2–19 µg/mL against S. aureus, with p-chlorophenyl analogs showing potency comparable to tetracycline .
- Anticancer activity: Benzo[d]thiazole-oxadiazole hybrids display IC50 values of 15–19 µM against breast (T47D) and prostate (PC-3) cancer lines, though 4–10× less potent than paclitaxel .
- Mechanistic insights: Oxadiazole rings enhance π-π stacking with enzyme active sites (e.g., topoisomerase I), while azetidine improves solubility .
Advanced: How to design SAR studies to enhance anticancer efficacy against resistant cell lines?
Methodological Answer:
- Electron-withdrawing substituents: Introduce nitro (-NO2) or trifluoromethyl (-CF3) groups at the oxadiazole 3-position to improve DNA intercalation .
- Azetidine modifications: Replace methyl groups with bulkier substituents (e.g., tert-butyl) to reduce efflux pump recognition in resistant lines .
- Hybridization strategies: Conjugate with known chemosensitizers (e.g., verapamil analogs) to bypass multidrug resistance .
Basic: What computational methods predict binding interactions with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina): Simulates binding poses with topoisomerase I (PDB: 1SC7), prioritizing compounds with ΔG < -8 kcal/mol .
- MD simulations (GROMACS): Assesses stability of ligand-enzyme complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond retention .
- QSAR modeling: Utilizes descriptors like LogP and polar surface area to predict permeability across MDR1-transfected cell membranes .
Advanced: How to address discrepancies between in silico predictions and experimental bioactivity data?
Methodological Answer:
- Experimental validation: Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and isothermal titration calorimetry (ITC) for ΔH/ΔS values .
- Protonation state correction: Adjust ligand charges in docking studies based on pKa predictions (e.g., oxadiazole nitrogens protonated at physiological pH) .
- Solvent effects: Incorporate explicit water molecules in MD simulations to account for hydrophobic interactions missed in vacuum models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
